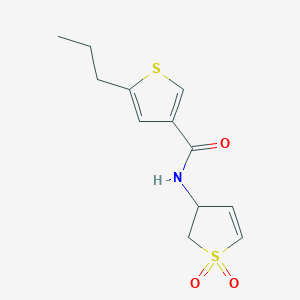![molecular formula C14H17NO4 B5413201 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5413201.png)
4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acid, also known as Meclofenoxate, is a nootropic drug that has been extensively studied for its potential cognitive-enhancing effects. The compound was first synthesized in the 1950s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide is not fully understood. However, it is believed that the compound works by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. By increasing the levels of acetylcholine, 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide may improve cognitive function.
Biochemical and Physiological Effects:
4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide has been shown to have a number of biochemical and physiological effects. Research has shown that the compound can increase the levels of acetylcholine in the brain, as well as improve the uptake of glucose by brain cells. Additionally, 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide has been shown to have antioxidant properties and may help to protect brain cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide is that it has been extensively studied and its effects are well documented. Additionally, the compound is relatively easy to synthesize and is widely available. However, one limitation of 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and duration of treatment.
Direcciones Futuras
There are a number of future directions for research on 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide. One area of research could focus on the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine the optimal dosage and duration of treatment. Finally, future research could explore the potential cognitive-enhancing effects of 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide in healthy individuals.
Métodos De Síntesis
4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide can be synthesized through the condensation of 4-methoxyphenethylamine with pyruvic acid. The resulting compound is then esterified with methanol to produce 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide. This synthesis method has been well established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide has been extensively studied for its cognitive-enhancing effects. Research has shown that the compound can improve memory and learning in both animals and humans. Additionally, 4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-4-[2-(4-methoxyphenyl)ethylamino]-2-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(14(17)18)9-13(16)15-8-7-11-3-5-12(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,16)(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFIIHXGHQKPF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NCCC1=CC=C(C=C1)OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B5413124.png)
![3-(3-fluorophenyl)-5-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5413131.png)
![1-allyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B5413133.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5413134.png)

![6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5413150.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5413156.png)
![1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5413163.png)

![4-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B5413171.png)
![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413179.png)
![4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5413195.png)
![(1R*,3s,6r,8S*)-4-{4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5413209.png)
![7-acetyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413219.png)